Caloxin 2A1 vs. Ortho-Vanadate: Extracellular vs. Intracellular Mechanism of Action
Caloxin 2A1 is an extracellularly-acting PMCA inhibitor, a critical differentiation from the classic PMCA inhibitor ortho-vanadate. Ortho-vanadate acts intracellularly, requiring membrane permeation or permeabilization, which compromises physiological integrity [1]. Caloxin 2A1 binds to exdom 2 on the extracellular surface of PMCA, enabling its use on intact cells and tissues [1]. This mechanism is non-competitive with respect to Ca²⁺, ATP, and calmodulin, as shown by detailed kinetic analysis in human erythrocyte leaky ghosts [2].
| Evidence Dimension | Mechanism of Action and Site of Inhibition |
|---|---|
| Target Compound Data | Extracellular inhibition; binds to exdom 2 (residues 401–413) of PMCA isoform 1b. Non-competitive with respect to Ca²⁺, ATP, and calmodulin. |
| Comparator Or Baseline | Ortho-vanadate: Intracellular inhibitor; acts as a phosphate analog at the catalytic site. |
| Quantified Difference | Caloxin 2A1 acts extracellularly; ortho-vanadate acts intracellularly. Caloxin 2A1 inhibits Ca²⁺-dependent acylphosphate formation from ATP but not from Pi; ortho-vanadate inhibits from both directions [2]. |
| Conditions | Human erythrocyte leaky ghosts (for caloxin 2A1 and ortho-vanadate) and purified PMCA assays (for ortho-vanadate). |
Why This Matters
For researchers requiring non-invasive, physiologically relevant PMCA inhibition in live cells or tissues, caloxin 2A1 is the only suitable choice, whereas ortho-vanadate's intracellular action and non-specificity preclude such applications.
- [1] Chaudhary, J., Walia, M., Matharu, J., Escher, E., & Grover, A. K. (2001). Caloxin: a novel plasma membrane Ca²⁺ pump inhibitor. American Journal of Physiology-Cell Physiology, 280(4), C1027-C1030. View Source
- [2] Pande, J., Szewczyk, M. M., & Grover, A. K. (2003). Mechanism of action of the novel plasma membrane Ca²⁺-pump inhibitor caloxin. Cell Calcium, 33(4), 241-245. View Source
